Se-Aspirin: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
Se-Aspirin: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Se-Aspirin, a novel selenium-containing derivative of aspirin. It details its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its mechanism of action as an anticancer agent.
Chemical Structure and Properties
Se-Aspirin, also known as Selenium-acetylsalicylic acid, is a hybrid molecule that incorporates selenium into the aspirin scaffold.[1][2] This modification alters its biological activity, conferring potent anticancer properties, particularly against colorectal and pancreatic cancer cells.[3]
The chemical structure of Se-Aspirin is distinct from its parent compound, aspirin (acetylsalicylic acid). The IUPAC name for Se-Aspirin is derived from its structure, which can be represented by the SMILES notation: N#C[Se]CCNC(=O)C=1C=CC=CC1OC(=O)C.[3]
Table 1: Physicochemical Properties of Se-Aspirin and Aspirin
| Property | Se-Aspirin | Aspirin |
| IUPAC Name | 2-(acetyloxy)benzoic acid 2-(cyanoselanyl)ethyl amide | 2-(acetyloxy)benzoic acid[4][5] |
| Synonyms | Selenium-acetylsalicylic acid, Se-NSAID-8[1][3] | Acetylsalicylic acid, ASA[6][7] |
| Molecular Formula | C12H12N2O3Se[2] | C9H8O4[7][8] |
| Molecular Weight | 311.2 g/mol [2][3] | 180.159 g/mol [8] |
| Appearance | Crystalline solid | White, crystalline powder[6][9] |
| Melting Point | Not reported | 136 °C (277 °F)[6][9] |
| Decomposition | Not reported | ~140 °C (284 °F)[6] |
| pKa | Not reported | 3.5 at 25 °C[6] |
| Stability | Information not available | Stable in dry air; hydrolyzes in moist air to acetic and salicylic acids.[6][9] Decomposes rapidly in solutions of alkali hydroxides, carbonates, acetates, and citrates.[6][9] |
Synthesis of Se-Aspirin
The synthesis of Se-Aspirin involves a multi-step chemical process. While the specific, detailed protocol from primary literature is proprietary, a general workflow can be outlined based on the synthesis of similar selenium-containing compounds and the structure of Se-Aspirin. The process would likely involve the reaction of an activated aspirin derivative with a selenium-containing amine.
Below is a generalized experimental workflow for the synthesis and purification of Se-Aspirin.
Caption: Generalized workflow for the synthesis of Se-Aspirin.
Biological Properties and Mechanism of Action
Se-Aspirin exhibits significant anticancer and gastroprotective effects.[3] Its primary mechanism of action involves the inhibition of the pro-inflammatory and pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This is a departure from the primary mechanism of aspirin, which is the irreversible inhibition of cyclooxygenase (COX) enzymes.[10][11]
Key biological activities of Se-Aspirin include:
-
Inhibition of NF-κB Pathway: Se-Aspirin prevents the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[3]
-
Downregulation of Anti-Apoptotic Proteins: By inhibiting NF-κB, Se-Aspirin leads to the decreased expression of downstream anti-apoptotic proteins such as Bcl-xL, Mcl-1, and survivin.[3]
-
Induction of Cell Cycle Arrest and Apoptosis: The suppression of pro-survival signals and the downregulation of anti-apoptotic proteins result in the arrest of the cell cycle and the induction of programmed cell death (apoptosis) in cancer cells.[3]
-
Gastroprotective Effects: Unlike aspirin, which can cause gastrointestinal side effects, Se-Aspirin has been noted to have protective effects on the gastric mucosa and can accelerate ulcer healing.[3]
Table 2: Comparative Biological Activities
| Activity | Se-Aspirin | Aspirin |
| Primary Mechanism | Inhibition of NF-κB pathway[3] | Irreversible inhibition of COX-1 and COX-2 enzymes[10][12] |
| Anticancer Effects | Potent activity against colorectal and pancreatic cancer[3] | Chemopreventive effects, particularly in colorectal cancer, through COX-dependent and independent pathways[13] |
| Anti-inflammatory | Yes, via NF-κB inhibition[3] | Yes, via inhibition of prostaglandin synthesis[11] |
| Gastrointestinal Effects | Protective, accelerates ulcer healing[3] | Can cause irritation and bleeding[14] |
| Antiplatelet | Not reported as a primary effect | Yes, via inhibition of thromboxane A2 synthesis[12] |
Signaling Pathway Modulation
The central role of the NF-κB pathway in the mechanism of action of Se-Aspirin is a key area of research. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes involved in cell survival and inflammation. Se-Aspirin is proposed to inhibit this pathway, preventing the transcription of these pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by Se-Aspirin.
Experimental Protocols
5.1. Synthesis of Aspirin (for comparative purposes)
This protocol outlines the synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride, a common undergraduate laboratory experiment that demonstrates esterification.
Materials:
-
Salicylic acid (2.0 g)[15]
-
Acetic anhydride (5.0 mL)[15]
-
85% Phosphoric acid (5 drops)[15]
-
Distilled water
-
Ice bath
-
Erlenmeyer flask (50 mL)
-
Beaker
-
Buchner funnel and filter paper
-
Heating apparatus (hot plate or water bath)
Procedure:
-
Place 2.0 g of salicylic acid into a 50-mL Erlenmeyer flask.[15]
-
In a fume hood, add 5.0 mL of acetic anhydride to the flask, ensuring to wash down any salicylic acid crystals from the sides.[15]
-
Carefully add 5 drops of 85% phosphoric acid to the mixture to act as a catalyst.[15]
-
Gently heat the flask in a water bath to approximately 75-85°C for 10-15 minutes, with occasional stirring.[15][16]
-
Cautiously add 2 mL of distilled water to the flask to decompose any excess acetic anhydride. Note that this will produce hot acetic acid vapors.[15]
-
After 2 minutes, remove the flask from the heat and add 20 mL of cold water.[15]
-
Cool the flask in an ice bath to facilitate the crystallization of aspirin. If crystals are slow to form, scratching the inside of the flask with a glass rod can induce crystallization.[15]
-
Collect the aspirin crystals by vacuum filtration using a Buchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold distilled water.[15]
-
Allow the crystals to dry completely on the filter paper.
5.2. Spectrophotometric Analysis of Aspirin
This protocol describes a method for the quantitative analysis of aspirin in a commercial tablet using UV-Vis spectrophotometry.
Materials:
-
Commercial aspirin tablet
-
1 M Sodium hydroxide (NaOH) solution
-
0.02 M Iron (III) chloride (FeCl3) solution, buffered
-
Volumetric flasks (250 mL, 10 mL)
-
Erlenmeyer flask (125 mL)
-
Pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Sample Solution:
-
Place one aspirin tablet in a 125 mL Erlenmeyer flask and add 10 mL of 1 M NaOH solution.[17]
-
Heat the solution gently until the tablet is completely dissolved. This step hydrolyzes the acetylsalicylic acid to salicylic acid.[17]
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water.[17]
-
Pipette 0.5 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the buffered 0.02 M FeCl3 solution. The iron (III) ions will form a colored complex with the salicylic acid.[17]
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a standard stock solution of aspirin by dissolving a known mass (e.g., 400 mg) of pure acetylsalicylic acid and treating it with NaOH and diluting in the same manner as the sample.[17]
-
Create a series of standard solutions of known concentrations by diluting the stock solution with the FeCl3 solution.[17]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance for the iron-salicylate complex.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Sample:
-
Measure the absorbance of the prepared sample solution.
-
Use the calibration curve to determine the concentration of salicylic acid in the sample solution, and from this, calculate the amount of aspirin in the original tablet.
-
This guide provides a foundational understanding of Se-Aspirin for research and development purposes. Further investigation into its pharmacokinetics, toxicology, and efficacy in various preclinical and clinical models is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Se-Aspirin | TargetMol [targetmol.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. Aspirin [webbook.nist.gov]
- 8. byjus.com [byjus.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. bellevuecollege.edu [bellevuecollege.edu]
- 16. understandingstandards.org.uk [understandingstandards.org.uk]
- 17. purdue.edu [purdue.edu]
